![molecular formula C17H16ClFN2O3S B3468368 1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468368.png)
1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Overview
Description
1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various bacterial and fungal strains. Furthermore, it has been shown to possess anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. However, its toxicity and potential side effects may limit its use in certain experiments.
Future Directions
1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has shown promising results in various fields of research. Some of the future directions for research include the development of new synthetic routes for the compound, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its mechanism of action at the molecular level.
In conclusion, this compound is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been used as a starting material for the synthesis of various bioactive compounds.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPEANFIZDVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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